2,4-Bis[(trimethylsilyl)oxy]pteridine
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Overview
Description
2,4-Bis[(trimethylsilyl)oxy]pteridine is a chemical compound that belongs to the class of pteridines. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . The trimethylsilyl groups attached to the pteridine core enhance the compound’s stability and reactivity, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of pteridine derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide, which react with hydroxyl groups on the pteridine ring to form the trimethylsiloxy groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis[(trimethylsilyl)oxy]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the pteridine core.
Reduction: Reduction reactions can convert the compound into more reduced forms of pteridine.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine oxides, while substitution reactions can yield a variety of pteridine derivatives .
Scientific Research Applications
2,4-Bis[(trimethylsilyl)oxy]pteridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]pteridine involves its interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s ability to interact with these targets, potentially modulating their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes .
Comparison with Similar Compounds
Pteridine: The parent compound without the trimethylsilyl groups.
Tetrahydrobiopterin: A naturally occurring pteridine derivative involved in various enzymatic reactions.
Lumazine: Another pteridine derivative with distinct biological functions.
Uniqueness: 2,4-Bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of the trimethylsilyl groups, which confer enhanced stability and reactivity compared to other pteridine derivatives. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
50255-86-2 |
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Molecular Formula |
C12H20N4O2Si2 |
Molecular Weight |
308.48 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxypteridin-4-yl)oxysilane |
InChI |
InChI=1S/C12H20N4O2Si2/c1-19(2,3)17-11-9-10(14-8-7-13-9)15-12(16-11)18-20(4,5)6/h7-8H,1-6H3 |
InChI Key |
JJUJFJKLJVPCLF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC2=NC=CN=C21)O[Si](C)(C)C |
Origin of Product |
United States |
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